SP-2509 is a synthetic small molecule classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike other LSD1 inhibitors, SP-2509 acts reversibly and specifically targets the scaffolding function of LSD1. [, ] This is in contrast to catalytic inhibitors that directly block the enzymatic activity of LSD1. [] In scientific research, SP-2509 serves as a valuable tool to investigate the role of LSD1 in various biological processes and explore its potential as a therapeutic target in diseases like cancer.
Mechanism of Action
SP-2509 functions as a scaffolding inhibitor of LSD1, meaning it disrupts the interaction of LSD1 with other proteins within epigenetic regulatory complexes. [, ] This is in contrast to catalytic inhibitors that directly target the enzymatic activity of LSD1. []
Disrupt LSD1-CoREST interaction: By binding to LSD1, SP-2509 prevents its association with CoREST, a corepressor protein essential for LSD1's repressive function. [, , ] This disruption can lead to the reactivation of genes previously silenced by the LSD1-CoREST complex. []
Modulate gene expression: SP-2509 treatment results in significant changes in gene expression profiles in various cancer cell lines. [, , , , , , , , , , , , ] These changes are often associated with the induction of differentiation, cell cycle arrest, and apoptosis in cancer cells. [, , , , , , , , , , ]
Impact non-histone targets: Beyond histones, LSD1 also regulates the expression of non-histone proteins. [] SP-2509 can influence the expression of these proteins, providing an additional layer of complexity to its mechanism of action. []
Applications
Investigating LSD1's Role in Cancer: SP-2509 has been instrumental in elucidating the role of LSD1 in various cancers. Studies using SP-2509 have shown that LSD1 contributes to tumorigenesis, cancer cell proliferation, metastasis, and resistance to therapy in various cancer types. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Evaluating SP-2509 as a Single Agent or in Combination Therapy: SP-2509 has shown promising anti-tumor activity as a single agent in preclinical models of various cancers, including Ewing sarcoma, acute myeloid leukemia, retinoblastoma, and others. [, , , , , , , , , , , , , , , , , , , , , ] Researchers are also exploring its potential in combination with other therapies, such as chemotherapy, targeted therapy, and immunotherapy. [, , , , , , , , , , , , ]
Studying LSD1's Demethylase-Independent Functions: The unique mechanism of action of SP-2509 as a scaffolding inhibitor has provided insights into LSD1's functions beyond its enzymatic activity. [, , , ] This knowledge is crucial for developing a comprehensive understanding of LSD1's role in cancer and other diseases.
Developing Biomarkers for LSD1 Inhibition: Research involving SP-2509 has contributed to identifying potential biomarkers that could predict sensitivity or resistance to LSD1 inhibition. [, , , , ] These biomarkers could be valuable for selecting patients who would benefit most from LSD1-targeted therapies.
Future Directions
Further Optimization of SP-2509 Analogs: Although SP-2509 exhibits promising activity, further optimization of its structure could lead to enhanced potency, selectivity, and pharmacokinetic properties. [, ]
Delineating LSD1's Scaffolding Interactome: Comprehensive identification of LSD1's protein-protein interaction network is crucial for understanding its diverse functions and for designing targeted therapies that disrupt specific interactions. [, ]
Developing Rational Combination Therapies: Combining SP-2509 or its analogs with other targeted therapies or immunotherapies holds promise for enhancing treatment efficacy and overcoming drug resistance. [, , , , , , , , , , , , ]
Related Compounds
Seclidemstat (SP-2577)
Compound Description: Seclidemstat is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1). Like SP-2509, it acts as a non-competitive inhibitor, binding to the FAD-binding pocket of LSD1 []. Seclidemstat is an analog of SP-2509 and is currently in clinical trials for FET-rearranged sarcomas [, ].
Relevance: Seclidemstat is structurally related to SP-2509 and exhibits a similar mechanism of action, inhibiting LSD1 activity. It is considered a more clinically advanced analog of SP-2509, with improved potency and pharmacokinetic properties [, ].
Tranylcypromine (TCP)
Compound Description: Tranylcypromine is a monoamine oxidase inhibitor (MAOI) that also inhibits LSD1 [, , ]. It acts as an irreversible inhibitor by covalently binding to the FAD cofactor of LSD1.
Relevance: While structurally different from SP-2509, Tranylcypromine shares the ability to inhibit LSD1, albeit through a distinct irreversible mechanism compared to the reversible inhibition by SP-2509 [, ].
GSK-LSD1 (GSK2879552)
Compound Description: GSK-LSD1 is a potent and irreversible inhibitor of LSD1 that covalently binds to the FAD cofactor [, ].
Iadademstat (ORY-1001)
Compound Description: Iadademstat is a potent and selective, irreversible inhibitor of LSD1, currently under investigation in clinical trials for oncology [].
Relevance: Iadademstat represents another example of an irreversible LSD1 inhibitor, contrasting with the reversible nature of SP-2509 binding [].
OG-L002
Compound Description: OG-L002 is an irreversible LSD1 inhibitor that, similar to Tranylcypromine, acts by covalently attaching to the FAD cofactor [, ].
T-3775440
Compound Description: T-3775440 is an LSD1 inhibitor with reported effects on lipid droplet homeostasis in pancreatic cancer cells [].
Relevance: Although the precise mechanism of action of T-3775440 requires further investigation, its classification as an LSD1 inhibitor highlights a potential relationship with SP-2509 and its effects on LSD1 activity [].
Panobinostat (PS)
Compound Description: Panobinostat is a pan-histone deacetylase (HDAC) inhibitor [, ].
Relevance: Although not structurally related to SP-2509, Panobinostat displays synergistic anti-cancer effects when combined with SP-2509, suggesting a potential interplay between LSD1 and HDAC pathways [].
Romidepsin
Compound Description: Romidepsin is another HDAC inhibitor, similar in its action to Panobinostat [, ].
Relevance: Romidepsin, like Panobinostat, demonstrates synergistic potential when combined with SP-2509 in preclinical models, highlighting the potential therapeutic benefit of targeting both LSD1 and HDAC pathways in cancer [, ].
JQ1
Compound Description: JQ1 is a bromodomain and extra-terminal domain (BET) inhibitor, targeting BRD4 [, ].
Relevance: JQ1, while structurally and mechanistically distinct from SP-2509, shows synergistic effects when used in combination with SP-2509, suggesting a potential for combined therapeutic strategies [].
NCD38
Compound Description: NCD38 is a KDM1A inhibitor, and its combination with chemotherapy drugs has been explored for potential therapeutic applications [].
Relevance: As a KDM1A inhibitor, NCD38 shares a target with SP-2509, highlighting a potential functional connection and suggesting further exploration of combined therapeutic strategies [].
4SC-202
Compound Description: 4SC-202 is a small-molecule drug that, like SP-2509, has been shown to impact medulloblastoma cell viability [].
Relevance: While the precise mechanism of 4SC-202 requires further clarification, its common effect on medulloblastoma cell viability with SP-2509 suggests potential overlapping pathways or targets [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amrubicin hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds. It is marketed in Japan since 2002 by Sumitomo Pharmaceuticals.
Asulacrine Isethionate is the isethionate salt of an amsacrine analogue with antineoplastic properties. Asulacrine inhibits the enzyme topoisomerase ll, thereby blocking DNA replication and RNA and protein synthesis.
Annamycin is a lipophilic, anthracycline antineoplastic antibiotic. Annamycin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and repair as well as inhibiting RNA and protein synthesis. This agent appears to not be a substrate for the p-glycoprotein associated multidrug-resistance (MDR) transporter; therefore, overcoming the resistance pattern seen with other anthracycline compounds.
Becatecarin is a derivative of [rebeccamycin]. Becatecarin is a synthetic diethylaminoethyl analogue of the indolocarbazole glycoside antineoplastic antibiotic rebeccamycin. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis. (NCI04)
Belotecan is a pyranoindolizinoquinoline. Belotecan has been investigated for the treatment of Epithelial Ovarian Cancer. Belotecan is a semi-synthetic camptothecin analogue, with potential antitumor activity. Upon administration, belotecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Topoisomerase I is an enzyme that mediates reversible single-strand breaks in DNA during DNA replication.
RTA 744 is a novel anthracycline derivative that crosses the blood-brain barrier and shows significant potential for the treatment of primary and metastatic brain cancers. Anthracyclines are one of the most broadly used and effective classes of cancer therapies; however, they are not used to treat brain cancers because current therapies do not cross the blood-brain barrier. Berubicin Hydrochloride is the hydrochloride salt of the anthracycline derivative berubicin with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, and RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB).
Betulinic acid is a pentacyclic triterpenoid that is lupane having a double bond at position 20(29) as well as 3beta-hydroxy and 28-carboxy substituents. It is found in the bark and other plant parts of several species of plants including Syzygium claviflorum. It exhibits anti-HIV, antimalarial, antineoplastic and anti-inflammatory properties. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an anti-HIV agent, an antimalarial, an anti-inflammatory agent, an antineoplastic agent and a plant metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a hydride of a lupane. Betulinic Acid has been used in trials studying the treatment of Dysplastic Nevus Syndrome. Betulinic acid is a natural product found in Paeonia emodi, Bowdichia virgilioides, and other organisms with data available. Betulinic Acid is a pentacyclic lupane-type triterpene derivative of betulin (isolated from the bark of Betula alba, the common white birch) with antiinflammatory, anti-HIV and antineoplastic activities. Betulinic acid induces apoptosis through induction of changes in mitochondrial membrane potential, production of reactive oxygen species, and opening of mitochondrial permeability transition pores, resulting in the release of mitochondrial apogenic factors, activation of caspases, and DNA fragmentation. Although originally thought to exhibit specific cytotoxicity against melanoma cells, this agent has been found to be cytotoxic against non-melanoma tumor cell types including neuroectodermal and brain tumor cells. A lupane-type triterpene derivative of betulin which was originally isolated from BETULA or birch tree. It has anti-inflammatory, anti-HIV and antineoplastic activities. See also: Paeonia lactiflora root (part of); Jujube fruit (part of).
Amonafide L-Malate is the malate salt of amonafide, an imide derivative of naphthalic acid, with potential antineoplastic activity. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in DNA double-strand breaks (DSB) and inhibition of DNA replication and RNA synthesis.